molecular formula C21H26O5 B191915 Myricanol CAS No. 33606-81-4

Myricanol

Numéro de catalogue: B191915
Numéro CAS: 33606-81-4
Poids moléculaire: 358.4 g/mol
Clé InChI: SBGBAZQAEOWGFT-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Myricanol is a cyclic diarylheptanoid isolated from the bark of Myrica rubra (Chinese bayberry). Its structure consists of two aromatic rings connected by a seven-carbon chain with hydroxyl groups at positions C-5 and C-11 (Figure 1). It exhibits diverse bioactivities, including anti-inflammatory, anticancer, neuroprotective, and anti-atherosclerotic effects. Its mechanism of action often involves modulation of signaling pathways such as PDGFRβ/NF-κB, survivin, and autophagy.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du myricanol implique plusieurs étapes. Une voie de synthèse notable part du 2,3-diméthoxyphénol et du 3-(4-benzyloxyphényl)propanoate de méthyle disponibles dans le commerce. Les étapes clés comprennent une métathèse croisée pour obtenir un intermédiaire diarylheptanoïde linéaire et une réaction domino de Suzuki–Miyaura pour générer le macrocycle difficile . Cette voie de synthèse atteint un rendement global de 4,9 % sur neuf étapes .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas bien documentées, probablement en raison de sa structure complexe et des défis liés à sa synthèse. Les progrès de la chimie organique synthétique pourraient ouvrir la voie à des méthodes de production plus efficaces à l'avenir.

Analyse Des Réactions Chimiques

Types de réactions : Le Myricanol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

    Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome en conditions acides.

    Réduction : La réduction du this compound peut être réalisée en utilisant des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Substitution : Les réactions de substitution impliquant le this compound utilisent souvent des réactifs tels que des halogènes ou des nucléophiles dans des conditions appropriées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des formes réduites de this compound avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Applications De Recherche Scientifique

Anticancer Properties

Myricanol has been extensively studied for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Lung Adenocarcinoma

A study investigated the effects of this compound on lung adenocarcinoma A549 xenografts in nude mice. The results showed that this compound significantly inhibited tumor growth in a dose-dependent manner:

  • Tumor Inhibition Rate (TIR) : Ranged from 14.9% to 38.5% across different doses (10 mg/kg to 40 mg/kg).
  • Mechanism : this compound upregulated pro-apoptotic markers (Bax) and downregulated anti-apoptotic markers (Bcl-2, VEGF, HIF-1α, survivin) .
Dose (mg/kg)TIR (%)Bax ExpressionBcl-2 Expression
1014.9UpregulatedDownregulated
2025.5UpregulatedDownregulated
4038.5UpregulatedDownregulated

These findings suggest that this compound could be a promising candidate for lung cancer therapy.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pathways involved in vascular smooth muscle cell proliferation and migration.

Case Study: Vascular Smooth Muscle Cells

In vitro studies demonstrated that this compound inhibited the proliferation and migration of vascular smooth muscle cells induced by platelet-derived growth factor-BB (PDGF-BB). The mechanism involved suppression of PDGF receptor phosphorylation and downstream signaling pathways:

  • Inhibition of PDGF-BB Induced Pathways : this compound reduced phosphorylation levels of PDGFRβ, PLCγ1, Src, and MAPKs.
  • In Vivo Effects : this compound also suppressed intimal hyperplasia in a mouse model after carotid artery ligation .
ParameterEffect
PDGFRβ PhosphorylationDecreased
NF-kB TranslocationInhibited
Intimal HyperplasiaSuppressed

These results indicate potential applications in treating coronary atherosclerosis.

Neuroprotective Effects

This compound has shown promise in protecting against neurodegenerative diseases by scavenging reactive oxygen species.

Case Study: Neuroprotection Against Oxidative Stress

Research demonstrated that this compound could reduce neurotoxicity induced by reactive dicarbonyl compounds:

  • Cell Model : N2a cells exposed to hydrogen peroxide showed reduced cytotoxicity with this compound pretreatment.
  • Mechanism : this compound helped restore redox homeostasis .
TreatmentCell Viability (%)
Control50
This compound85

These findings suggest that this compound may serve as a therapeutic agent for neurodegenerative conditions.

Antimicrobial Activity

This compound has been identified as an effective inhibitor of bacterial virulence factors.

Case Study: Inhibition of Salmonella Type III Secretion System

A study highlighted this compound's ability to inhibit the type III secretion system (T3SS) of Salmonella enterica:

  • Mechanism : this compound interfered with the DNA-binding activity of HilD, a key regulator of T3SS.
  • Effect on Invasion : It significantly reduced the invasion of Salmonella into mammalian cells without affecting bacterial growth .
AssayResult
T3SS ActivityInhibited
Bacterial GrowthNo significant change

This suggests potential applications in developing new antimicrobial therapies.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications and Their Impact on Bioactivity

Myricanol’s bioactivity is highly sensitive to structural modifications. Below is a detailed comparison with its derivatives and related diarylheptanoids:

Table 1: Structural Features and Bioactivities of this compound and Analogues

Compound Structural Features Key Bioactivities (vs. This compound) IC50/EC50 (where applicable) Mechanism Insights References
This compound Free -OH at C-5 and C-11 Anti-inflammatory, anticancer, neuroprotective, anti-atherosclerotic IC50 = 41.34 µM (SipC inhibition) Inhibits PDGFRβ, NF-κB, survivin; induces apoptosis via Bax/Bcl-2
Monomethyl this compound 5-O-methylation (C-5 -OH replaced by -OCH3) Reduced anti-virulence activity against Salmonella IC50 = 65.23 µM (SipC inhibition) Methylation at C-5 disrupts optimal binding
5-Glycosyl this compound (7, 8) Glycosylation at C-5 Poor inhibitory activity (e.g., SipC secretion) N/A Bulkier substituents hinder target interaction
Myricanone C-11 ketone (C-11 -OH oxidized to ketone) Weak melanogenesis inhibition (via cytotoxicity), reduced T3SS inhibition N/A Loss of C-11 -OH critical for hydrogen bonding
This compound 11-Sulfate Sulfation at C-11 Neuroprotective (prevents glutamate-induced apoptosis in PC12 cells) EC50 = 5 µM (neuroprotection) Sulfation enhances solubility and oxidative stress mitigation
This compound-9-Acetate Acetylation at C-9 Induces ROS-dependent apoptosis in MCF-7 cells EC50 = 12.5 µM (MCF-7 apoptosis) Acetyl group enhances mitochondrial disruption
5-Fluorobenzyloxy this compound (5FEM) Fluorobenzyl ether at C-5 Enhanced antitumor activity (vs. parent this compound) in A549 lung cancer cells EC50 = 10 µM (A549 growth inhibition) Fluorine substitution improves bioavailability and survivin pathway inhibition

Mechanistic Insights from Structural Comparisons

  • C-5 Hydroxyl Group: Critical for anti-virulence activity. Methylation (monomethyl this compound) or glycosylation (compounds 7, 8) reduces potency by ~50%.
  • C-11 Hydroxyl Group: Essential for T3SS inhibition and melanogenesis. Oxidation to ketone (myricanone) abolishes activity.
  • Derivatization at C-9/C-11 : Sulfation or acetylation retains or enhances bioactivity in specific contexts (e.g., neuroprotection, ROS-dependent apoptosis).
  • Stereochemical Variations: Racemic mixtures or atropisomers (e.g., M. cerifera-derived this compound) show altered activity due to differential binding.

Pharmacokinetic and Solubility Considerations

  • Glycosylated Derivatives : Poor membrane permeability due to increased polarity.
  • Lipophilic Modifications (e.g., 5FEM, this compound-9-acetate): Improved cellular uptake and bioavailability.
  • Natural vs. Synthetic Preparations : Purity and stereoisomer ratios (e.g., scalemic vs. racemic mixtures) significantly affect efficacy.

Activité Biologique

Myricanol, a natural compound derived from the plant Myrica nagi, has garnered attention for its diverse biological activities, particularly in the fields of oncology, muscle health, and metabolic regulation. This article synthesizes current research findings on this compound's biological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Mechanism of Action
this compound exhibits significant anticancer activity, particularly against lung adenocarcinoma. A study demonstrated that this compound induces apoptosis in A549 xenografts in nude mice. The treatment resulted in a dose-dependent decrease in tumor volume and weight, with notable upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 and VEGF .

Table 1: Effects of this compound on Tumor Growth

Treatment Dose (mg/kg)Tumor Volume Reduction (%)Apoptotic Cells Increase (%)
1014.9Significant
2025.5Significant
4039.4Highly Significant

Case Study
In a controlled experiment, this compound was administered at varying doses (10, 20, and 40 mg/kg) over a period of 12 days. Results indicated that the highest dose significantly inhibited tumor growth compared to the vehicle group, suggesting its potential as an anticancer agent .

Muscle Health and Metabolic Regulation

Skeletal Muscle Protection
this compound has been identified as an activator of SIRT1, which plays a crucial role in protecting skeletal muscle from dexamethasone-induced atrophy. In studies involving C57BL/6 mice, this compound administration (5 mg/kg) significantly reduced muscle mass loss and improved grip strength compared to control groups .

Table 2: this compound Effects on Muscle Mass and Strength

ParameterDexamethasone GroupThis compound Group
Quadriceps Mass (%)1.18 ± 0.061.36 ± 0.02
Grip Strength (g)70.90 ± 4.59120.58 ± 7.93
Swimming Exhaustive Time (s)48.80 ± 11.4383.75 ± 15.19

Anti-Inflammatory and Anti-Infectious Properties

This compound has also shown promise as an anti-infectious agent by inhibiting the Type III secretion system (T3SS) of Salmonella enterica. This inhibition prevents bacterial invasion into host cells without affecting bacterial growth, highlighting this compound's potential in treating infections .

Metabolic Effects

Recent studies indicate that this compound enhances insulin sensitivity and reduces adiposity by modulating skeletal muscle-adipose tissue interactions. It activates AMP-activated protein kinase (AMPK), leading to increased mitochondrial function and reduced lipid accumulation in muscle cells . This suggests that this compound could be beneficial for managing obesity and insulin resistance.

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate the biosynthesis pathway of myricanol in Myrica rubra?

  • Methodological Answer : Biosynthetic studies employ isotopic labeling (e.g., [β, γ-¹³C₂]-p-coumaric acid) and ¹³C-NMR analysis to trace precursor incorporation into this compound's C₆-C₇-C₆ skeleton. Feeding experiments confirm the involvement of two p-coumaric acid molecules and intermediates like p-hydroxyphenylpropanoic acid .

Q. How is this compound’s stereochemical configuration determined, and why is this critical for its bioactivity?

  • Methodological Answer : Chiral HPLC and X-ray crystallography resolve enantiomers (e.g., (+)-aR,11S-myricanol and (−)-aS,11R-myricanol). Synthetic this compound (86% ee) mirrors natural enantiomeric ratios, confirming stereochemical fidelity. Bioactivity differences between enantiomers (e.g., tau degradation efficacy) underscore the necessity of precise stereochemical analysis .

Q. What in vitro models demonstrate this compound’s neuroprotective effects, and what key parameters are measured?

  • Methodological Answer : Neuroprotection is assessed using H₂O₂-induced oxidative stress in neural cell lines. Metrics include cell viability (via MTT assays), morphology preservation, and apoptosis markers (e.g., caspase-3 activation). This compound increases cell vitality by 30–50% at 10–20 μM concentrations .

Advanced Research Questions

Q. How do contradictions arise between this compound’s in vitro and in vivo pharmacokinetic profiles, and how can these be resolved?

  • Methodological Answer : Discrepancies stem from poor bioavailability due to low solubility or metabolic instability. Strategies include:

  • Formulation Optimization : Liposomal encapsulation or prodrug derivatization (e.g., compound 13 from acid-catalyzed dehydration) to enhance stability.
  • Pharmacokinetic Studies : LC-MS/MS quantifies plasma/tissue concentrations in murine models, comparing oral vs. intravenous administration .

Q. What experimental designs validate this compound’s mechanism in promoting tau protein degradation via autophagy?

  • Methodological Answer : SILAC-based proteomics identifies autophagy-related protein expression changes. Functional assays include:

  • Autophagy Inhibition : Co-treatment with chloroquine (lysosomal inhibitor) to block tau degradation.
  • Western Blotting : Quantify phosphorylated tau (pTau S396/S404) reduction in SH-SY5Y cells (IC₅₀ = 5–10 μM for enantiomer 3) .

Q. How can structural-activity relationship (SAR) studies guide the synthesis of this compound derivatives with enhanced potency?

  • Methodological Answer :

  • Derivatization : Remove chiral centers (e.g., compound 13) to simplify synthesis while retaining activity.
  • SAR Metrics : Compare IC₅₀ values for tau degradation (e.g., 3 vs. 13: 3.2 μM vs. 4.7 μM) and logP values to assess hydrophobicity-activity correlations .

Q. What statistical methods address variability in this compound’s antiproliferative effects across cancer cell lines?

  • Methodological Answer :

  • Dose-Response Analysis : Nonlinear regression (GraphPad Prism) calculates EC₅₀ values.
  • ANOVA with Tukey’s Post Hoc Test : Compares synergism with doxorubicin (combination index <1.0 indicates synergy). Replicates (n ≥ 3) minimize batch-to-batch variability .

Q. Data Contradiction Analysis

Q. How do researchers reconcile conflicting reports on this compound’s antiviral efficacy against herpes simplex virus type 2 (HSV-2)?

  • Methodological Answer :

  • Standardized Assays : Plaque reduction assays (PRAs) with consistent MOI (multiplicity of infection) and cell lines (e.g., Vero cells).
  • Compound Purity : HPLC purity thresholds (>95%) ensure activity is not confounded by impurities (e.g., PB233'OG vs. crude extracts) .

Q. Experimental Design Tables

Study Objective Key Parameters Reference
Biosynthesis Pathway Elucidation¹³C-NMR peak integration, precursor uptake
Enantiomer Bioactivity ComparisonChiral HPLC retention times, IC₅₀ values
Autophagy Mechanism ValidationLC3-II/LC3-I ratio, p62 protein degradation

Q. Guidelines for Reproducibility

  • Synthesis Protocols : Detailed procedures for boronated intermediates and chiral separations must be included in Supplementary Information .
  • Data Reporting : Raw NMR spectra, HPLC chromatograms, and statistical datasets should be archived in repositories like Zenodo .

Propriétés

IUPAC Name

(9R)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGBAZQAEOWGFT-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10955239
Record name 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33606-81-4
Record name (9R)-16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33606-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myricanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033606814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10955239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 13400665
Myricanol
CID 13400665
Myricanol
CID 13400665
Myricanol
CID 13400665
Myricanol
CID 13400665
Myricanol
CID 13400665
Myricanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.